1,2,4-Tribromobenzene

Catalog No.
S604968
CAS No.
615-54-3
M.F
C6H3Br3
M. Wt
314.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Tribromobenzene

CAS Number

615-54-3

Product Name

1,2,4-Tribromobenzene

IUPAC Name

1,2,4-tribromobenzene

Molecular Formula

C6H3Br3

Molecular Weight

314.8 g/mol

InChI

InChI=1S/C6H3Br3/c7-4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

FWAJPSIPOULHHH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)Br

solubility

2.22e-05 M

Synonyms

1,2,4-tribromobenzene

Canonical SMILES

C1=CC(=C(C=C1Br)Br)Br

The exact mass of the compound 1,2,4-Tribromobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.22e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62440. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Bromobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,4-Tribromobenzene (CAS: 615-54-3) is a highly specialized, asymmetric polyhalogenated aromatic building block utilized primarily in advanced organic synthesis and materials science. Unlike symmetric halobenzenes, its 1,2,4-substitution pattern creates three electronically and sterically distinct carbon-bromine bonds . This inherent asymmetry is its primary procurement driver, allowing chemists to perform highly regioselective, sequential cross-coupling reactions (such as Heck, Suzuki, and Sonogashira) using a single catalyst system . Furthermore, its trifunctionality makes it a critical cross-linking agent for synthesizing 3D hyperbranched polymer networks, distinguishing it from standard linear dibromobenzene precursors. For industrial and academic buyers, 1,2,4-tribromobenzene represents a process-optimizing intermediate that eliminates the need for complex orthogonal halogen strategies or multi-step protection/deprotection sequences.

Substituting 1,2,4-tribromobenzene with closely related analogs fundamentally disrupts synthetic workflows and material properties. Replacing it with the symmetric isomer, 1,3,5-tribromobenzene, completely eliminates the capacity for sequential, asymmetric functionalization, as all three bromine sites in the 1,3,5-isomer possess identical reactivity, leading to statistical mixtures or forced simultaneous tri-substitution[1]. Substituting with 1,4-dibromobenzene or 1,2-dibromobenzene restricts the molecule to two coupling sites, yielding only 1D linear polymer chains rather than the 3D hyperbranched networks required for soluble conjugated polymer nanoparticles [1]. Finally, attempting to achieve asymmetry by substituting with mixed halides (e.g., 1-bromo-2,4-dichlorobenzene) complicates processability, as it forces the procurement and sequential use of multiple distinct catalyst systems (e.g., switching from palladium to nickel) to activate the different halogens[2].

Regioselective Halogen-Metal Exchange and Sequential Coupling

Unlike the symmetric 1,3,5-tribromobenzene, which exhibits equal reactivity across all three halogen sites, 1,2,4-tribromobenzene features distinct electronic environments at each carbon-bromine bond. Quantum chemical analysis reveals that the LUMO+2 orbital of 1,2,4-tribromobenzene possesses its largest lobe specifically along the C2-Br bond, extending significantly beyond the molecular isosurface . This pronounced electronic asymmetry permits highly regioselective C2-metalation and subsequent sequential cross-coupling using a single palladium catalyst system, whereas 1,3,5-tribromobenzene yields statistical mixtures or requires simultaneous tri-substitution.

Evidence DimensionRegioselectivity in halogen-metal exchange
Target Compound DataHighly selective C2-Br functionalization driven by asymmetric LUMO+2 lobe extension
Comparator Or Baseline1,3,5-Tribromobenzene (0% regioselectivity; degenerate reactive sites)
Quantified DifferenceEnables 100% differentiation of the first coupling site without changing catalyst systems
ConditionsHalogen-metal exchange followed by Pd-catalyzed cross-coupling (e.g., Heck/Suzuki)

Allows procurement teams to source a single precursor for the stepwise, asymmetric synthesis of complex APIs, avoiding the cost of multi-catalyst systems required by mixed-halide alternatives.

Trifunctional Cross-Linking for Hyperbranched Polymer Networks

In the synthesis of advanced optoelectronic materials, the structural geometry of the halide precursor dictates the resulting polymer topology. 1,2,4-Tribromobenzene acts as an asymmetric trifunctional cross-linking agent in Pd-catalyzed cross-coupling (e.g., with 1,4-diethynylbenzenes), generating hyperbranched poly(p-phenylene ethynylenes) that form stable, processable nanoparticles ranging from 50 to 400 nm in diameter [1]. Substituting this with standard linear precursors like 1,4-dibromobenzene completely eliminates branching, yielding only 1D polymer chains that lack the solubility and multiphase film-forming properties required for defect-free OLED device fabrication.

Evidence DimensionPolymer topology and nanoparticle formation
Target Compound DataYields 3D hyperbranched networks (50–400 nm nanoparticles)
Comparator Or Baseline1,4-Dibromobenzene (Yields strictly 1D linear chains; 0% branching)
Quantified DifferenceProvides the critical third coupling site required for 3D nanoparticle assembly
ConditionsPd-catalyzed cross-coupling in aqueous SDS emulsion or organic solvents

Essential for materials science buyers procuring monomers for soluble, defect-free conjugated polymer films used in square-centimeter-scale OLED devices.

Electrophilic Halogen Transfer Capacity in Halogen Dance Reactions

1,2,4-Tribromobenzene possesses the necessary acidity and halogen density to act as an electrophilic halogen transfer intermediate in base-catalyzed 'halogen dance' isomerizations. When treated with strong bases (e.g., PhNHK in liquid ammonia/Et2O), it successfully undergoes intermolecular halogen transfer to yield the thermodynamically favored 1,3,5-tribromobenzene in 52% yield, and can act as a catalytic halogen donor for other arenes [1]. Simple mono-aryl halides, such as bromobenzene, lack this capability entirely and cannot facilitate these complex transposition reactions.

Evidence DimensionIntermolecular halogen transfer yield (isomerization)
Target Compound Data52% yield of transposed isomer via halogen dance
Comparator Or BaselineBromobenzene (0% yield; incapable of halogen transfer)
Quantified DifferenceAbsolute enabling of base-catalyzed halogen transposition
ConditionsReaction with PhNHK in liquid ammonia/Et2O or organic superbases

Crucial for synthetic laboratories procuring reagents for molecular editing and the synthesis of thermodynamically favored, polyhalogenated building blocks that are otherwise inaccessible.

Sequential Asymmetric Cross-Coupling for API Cores

Because of its distinct C2-Br regioselectivity, 1,2,4-tribromobenzene is the optimal procurement choice for pharmaceutical synthesis workflows requiring the stepwise construction of asymmetric, multi-substituted aromatic cores. It allows chemists to perform sequential Heck or Suzuki couplings using a single palladium catalyst system, avoiding the complex orthogonal protection strategies required when using symmetric or mixed-halide alternatives [1].

Synthesis of Hyperbranched Conjugated Polymer Nanoparticles

In materials science, 1,2,4-tribromobenzene is directly utilized as a trifunctional cross-linking monomer to synthesize hyperbranched poly(p-phenylene ethynylenes). This specific application relies on its ability to form 3D networks rather than 1D chains, enabling the production of soluble, 50–400 nm conjugated polymer nanoparticles critical for manufacturing defect-free hole injection layers in OLEDs [2].

Halogen Donor in Base-Catalyzed Molecular Editing

For advanced synthetic laboratories engaged in 'halogen dance' chemistry, 1,2,4-tribromobenzene serves as a vital electrophilic halogen transfer intermediate. Its unique acidity and halogen density allow it to act as a donor in base-catalyzed transposition reactions, enabling the synthesis of complex polyhalogenated heterocycles that cannot be accessed via standard electrophilic aromatic substitution [1].

XLogP3

4.3

Boiling Point

275.0 °C

Melting Point

44.5 °C

UNII

EOE1KFC260

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

615-54-3

Wikipedia

1,2,4-tribromobenzene

General Manufacturing Information

Benzene, 1,2,4-tribromo-: ACTIVE

Dates

Last modified: 08-15-2023

Subchronic hepatotoxicity evaluation of 1,2,4-tribromobenzene in Sprague-Dawley rats

Darol E Dodd, Linda J Pluta, Mark A Sochaski, Kathleen A Funk, Russell S Thomas
PMID: 22476434   DOI: 10.1177/1091581812437974

Abstract

Male Sprague-Dawley rats were exposed to 1,2,4-tribromobenzene (TBB) by gavage for 5 days, 2, 4, and 13 weeks at 0, 2.5, 5, 10, 25, or 75 mg/kg per d. There were no TBB exposure-related clinical signs of toxicity or changes in body weight. Liver weight increases were dose and exposure time related and statistically significant at ≥10 mg/kg per d. Incidence and severity of centrilobular cytoplasmic alteration and hepatocyte hypertrophy were dose and time related. The 75 mg/kg per d group had minimally increased mitoses within hepatocytes (5 days only). Hepatocyte vacuolation was observed (13 weeks) and was considered TBB exposure related at ≥25 mg/kg per d. Concentrations of blood TBB increased linearly with dose and at 13 weeks, ranged from 0.5 to 17 µg/mL (2.5-75 mg/kg per d). In conclusion, rats administered TBB doses of 10-75 mg/kg per d for 13 weeks had mild liver effects. A no observed adverse effect level of 5 mg/kg per d was selected based on the statistically significant incidence of hepatocyte hypertrophy at doses ≥10 mg/kg per d.


Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice

J A Szymańska
PMID: 9456081   DOI: 10.1007/s002040050474

Abstract

Brominated benzenes appear in the environment and human tissues. Their detection in the environment may be as a result of their usage, e.g. hexabromobenzene (HBB), and as products of HBB degradation or metabolism. The aim of this study was to compare liver impairment in acute intoxication of mice with bromobenzene (BB), 1,2,4-tribromobenzene (1,2,4-triBB), 1,3,5-tribromobenzene (1,3,5-triBB), 1,2,4,5-tetrabromobenzene (1,2,4,5-tetraBB) and hexabromobenzene (HBB). The data for these compounds were compared with the data obtained for dibromobenzenes (1,2-dBB, 1,3-dBB, 1,4-dBB). Male Balbc mice were administered the investigated compounds in single, intraperitoneal doses equal to 20-90% of the approximate lethal dose (ALD). Acute toxicity of bromobenzenes decreases with the increase of the number of bromine atoms in the molecule. All examined compounds decreased the liver glutathione (GSH) level in a short time following administration. Later in the experiment, GSH either returned to control values or the concentration increased. Changes in alanine aminotransferase (ALT) activity in mice serum depended on the type of compound and the time of observation. BB, 1,2-dBB, 1,3-dBB and 1,2,4-triBB caused statistically significant increases (30- to 120-fold) in ALT activity. For the remaining compounds these changes were not significant being two- to threefold. Histopathological examination demonstrated that BB, 1,2-dBB, 1,3-dBB and 1,2,4-triBB resulted in coagulative or haemorrhagic necrosis in the liver central lobular zone. All investigated compounds resulted in the increase of gamma-glutamyltransferase activity in serum and malondialdehyde concentration in liver. Octanol water partition coefficient (expressed as log P) and molecular volume (log V) were calculated for all examined compounds. With the increase of lipophilicity and molecule size, the ability of the examined compounds to decrease the level of GSH in mice liver and increase ALT activity in the serum diminishes.


Effects of halobenzenes on growth rate of fish (Gambusia affinis)

Y Chaisuksant, Q Yu, D W Connell
PMID: 9515084   DOI: 10.1006/eesa.1997.1616

Abstract

The growth rate reduction of mosquito fish (Gambusia affinis) fry was investigated with a range of sublethal exposure levels of four halobenzenes for 42 days. These compounds were found to produce growth rate reduction in mosquito fish fry at concentrations as low as 0.30, 0.18, 0.025, and 0.010 mumol liter-1 for 1,4-dibromobenzene, 1,2,3-trichlorobenzene, 1,2,4-tribomobenzene, and pentachlorobenzene, respectively. The aqueous exposure concentrations causing growth rate reduction of 50 and 10% (EC50 and EC10, respectively) for the halobenzenes were 0.067-3.4 and 0.0042-0.32 mumol liter-1, respectively. The EC50 and EC10 values are within the ranges of 5 to 8% and 0.1 to 3.9% of the LC50 values, respectively. The percentage of growth rate reduction relative to the LC50 could possibly be used to describe chronic toxicity effects of organic compounds with the aquatic organisms. The internal concentrations obtained from the analysis for the halobenzenes were generally consistent with the calculated internal concentrations. The lipid-based internal concentrations that gave 50 and 10% growth rate reductions were 8.3-27 and 0.5-1.6 mmol kg-1, respectively. These values have a more limited range than the corresponding external aqueous concentrations. The quantitative structure-activity relationships between the internal concentrations at 50 and 10% growth rate reduction and physicochemical parameters were found to be less satisfactory than those based on external aqueous concentrations.


Various pharmacokinetic parameters in relation to enzyme-inducing abilities of 1,2,4-trichlorobenzene and 1,2,4-tribromobenzene

E N Smith, G P Carlson
PMID: 7420477   DOI: 10.1080/15287398009529893

Abstract

1,2,4-Trichlorobenzene (TCB) and 1,2,4-tribromobenzene (TBB) were administered for 7 d to rats at a dose of 1 mmol/kg.d. The animals were sacrificed at various times to observe the decline in enzyme induction. Carbon 14-labeled TCB and TBB were administered and the disposition of the radioactivity was determined. The influence of starvation and phenobarbital on the inductive effects of TCB and TBB was observed. p-Nitroanisole demethylation and EPN (O-ethyl O-p-nitrophenyl phenylphosphonothionate) detoxification increases declined with time but were still elevated 16 d after the last dose of TBB. Cytochorme P-450 and NADPH-cytochrome c reductase were alsoinduced. Tissue analysis showed greater retention of TBB than of TCB, with highest levels in the fats. More TCB than TBB was excreted in the urine, and fecal excretion was only 5-10% of the dose. The highest enzyme levels were found after 4 d of starvation following the 7 d of treatment and 6 d of recovery. Starvation resulted in increased plasma, fat, and liver concentrations and increased urinary excretion of 14C after TBB dosing. Phenobarbital treatment decreased the levels of induction by the halogenated benzenes. The results demonstrate that, on an equimolar basis, TBB leads to higher levels of induction that are maintained for longer periods than does TCB. Treatments, such as starvation and phenobarbital, that after storage in fat of these materials change the decline with time of the level of induction.


Differential photohydrodehalogenation reactivity of bromobenzenes (1,2,4-tribromobenzene, 1,2,3,5-tetrabromobenzene) and pentachlorobenzene: sunlight-based remediation

P K Freeman, C M Haugen
PMID: 9628040   DOI: 10.1002/(SICI)1097-4660(199805)72:1<45::AID-JCTB865>3.0.CO;2-L

Abstract

The photochemical dehalogenation of 1,2,4-tribromobenzene, 1,2,3,5-tetrabromobenzene and pentachlorobenzene in open-air solutions of acetonitrile using natural and artificial sunlight as the irradiation source has been investigated. The regiochemistry of mono-dehalogenation has been determined for 1,2,4-tribromobenzene and 1,2,3,5-tetrabromobenzene. Pentachlorobenzene did not react. 1,2,4-Tribromobenzene yielded three products, 1,4-dibromobenzene, 1,3-dibromobenzene and 1,2-dibromobenzene with isomer percentages of 52 +/- 1%, 39 +/- 2% and 9 +/- 1%, respectively. 1,2,3,5-Tetrabromobenzene yielded 1,3,5-tribromobenzene, 1,2,4-tribromobenzene and 1,2,3-tribromobenzene with relative product percentages of 60 +/- 2%, 29 +/- 2%, 11 +/- 1%.


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